molecular formula C17H14FNO2 B2706059 methyl 1-(4-fluorobenzyl)-1H-indole-3-carboxylate CAS No. 449742-55-6

methyl 1-(4-fluorobenzyl)-1H-indole-3-carboxylate

Cat. No.: B2706059
CAS No.: 449742-55-6
M. Wt: 283.302
InChI Key: CMXXRMLRZBRPEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1-(4-fluorobenzyl)-1H-indole-3-carboxylate is an analytical reference standard that is structurally similar to known synthetic cannabinoids . It is intended for research and forensic applications .


Synthesis Analysis

The compound was synthesized by nucleophilic substitution of the indazole N—H hydrogen atom of methyl 1H-indazole-3-carboxylate with 1-(bromomethyl)-4-fluorobenzene .


Molecular Structure Analysis

The molecular formula of the compound is C16H13FN2O2 . The structure of the molecule is composed of two planar segments connected at a bond angle of 110.90 (8)° at C6 . The indazole ring is nearly coplanar with the ester moiety, suggesting that the ester moiety is conjugated with the aromatic ring .


Chemical Reactions Analysis

The compound is an intermediate compound of synthetic cannabinoids, a class of compounds with a high potential for abuse as psychoactive substances .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 284.3 g/mol . It is soluble in DMF and DMSO . The compound has a λmax of 297, 207 nm .

Scientific Research Applications

Chemical and Pharmacological Identification

A study by Qian et al. (2015) identified various cannabimimetic indazole and indole derivatives, including N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indole-3-carboxamide (AB-FUBINACA), using techniques like liquid chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy. These compounds showed a high affinity for cannabinoid CB1 and CB2 receptors (Qian et al., 2015).

Metabolism and Disposition Studies

Takayama et al. (2014) investigated the metabolism of several new illicit drugs, including AB-FUBINACA, by human liver microsomes. This study utilized advanced chromatography and mass spectrometry methods to understand the metabolic pathways of these compounds (Takayama et al., 2014).

Photophysical and Fluorescence Studies

Research by Pereira et al. (2010) synthesized new indole derivatives from β-brominated dehydroamino acids, exploring their photophysical properties. They found that these compounds, including methyl 3-methyl-1H-dibenzo[e,g]indole-2-carboxylate, showed promising fluorescence quantum yields and solvent sensitivity, indicating potential use as fluorescent probes (Pereira et al., 2010).

Synthesis and Anticancer Potential

A study by Penthala et al. (2011) focused on the synthesis of N-benzyl aplysinopsin analogs, including (Z)-5-((5-chloro-1-(4-fluorobenzyl)-1H-indol-3-yl)methylene)-2-iminothiazolidin-4-one. These compounds were evaluated for their cytotoxicity against various human tumor cell lines, showing promising results for potential antitumor agents (Penthala et al., 2011).

Analysis of Enantiomers as CB1/CB2 Receptor Agonists

Doi et al. (2017) synthesized both enantiomers of carboxamide-type synthetic cannabinoids, including AB-FUBINACA, to evaluate their activities as CB1/CB2 receptor agonists. The study revealed significant findings about the pharmacological properties of these cannabinoids, which are essential for forensic cases (Doi et al., 2017).

Mechanism of Action

Safety and Hazards

The compound is intended for research and forensic applications and is not for human or veterinary use .

Future Directions

The compound is structurally similar to known synthetic cannabinoids and is used as an analytical reference standard . It has potential for abuse as a psychoactive substance . Therefore, there is a need for additional studies on the toxicokinetic properties of this compound to improve the methods for detecting and quantifying these drugs and to determine the best exposure markers in various biological matrices .

Properties

IUPAC Name

methyl 1-[(4-fluorophenyl)methyl]indole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FNO2/c1-21-17(20)15-11-19(16-5-3-2-4-14(15)16)10-12-6-8-13(18)9-7-12/h2-9,11H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMXXRMLRZBRPEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(C2=CC=CC=C21)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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